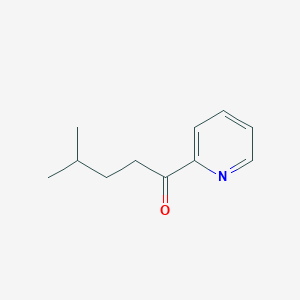

3-Methylbutyl 2-pyridyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known by other names such as 4-methyl-1-(2-pyridyl)-1-pentanone and 4-Methyl-1-(2-pyridinyl)-1-pentanone .

Synthesis Analysis

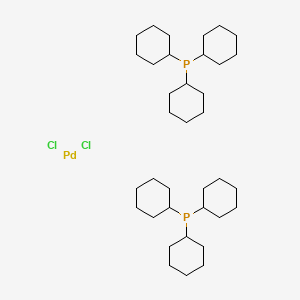

The synthesis of 2-pyridyl ketones, including 3-Methylbutyl 2-pyridyl ketone, has been achieved through various methods. One practical method involves the reaction of 2-lithiopyridine with commercially available esters to obtain 2-pyridyl ketones . This method is rapid, reliable, and cost-efficient, and it has been applied to the synthesis of a wide variety of 2-pyridyl ketones .Molecular Structure Analysis

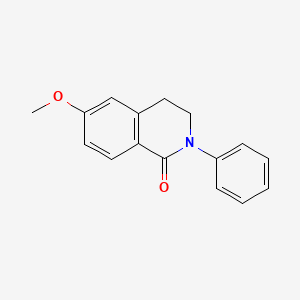

The molecular structure of 3-Methylbutyl 2-pyridyl ketone is characterized by the presence of a pyridyl group (a nitrogen-containing ring) and a ketone group (a carbonyl group with a carbon-oxygen double bond) attached to a 3-methylbutyl chain .Chemical Reactions Analysis

3-Methylbutyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) through coordination with pyridine nitrogens and azomethine nitrogens . The metal ions can have different coordination numbers, resulting in different geometries for the complexes .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

- The ligand derived from 2-amino-2-(2-pyridyl)propane (a structural relative to 3-Methylbutyl 2-pyridyl ketone) activates ruthenium complexes for the catalytic hydrogenation of ketones, showcasing the potential of pyridyl-containing ligands in catalysis (Hadžović et al., 2007).

- Dinuclear lanthanide(III)/zinc(II) complexes with methyl 2-pyridyl ketone oxime display blue-green, ligand-based photoluminescence, highlighting the role of pyridyl ketones in developing luminescent materials (Anastasiadis et al., 2015).

Phase Behavior and Solubility

- The solubility of 3-acetylpyridine (methyl 3-pyridyl ketone) in supercritical carbon dioxide was studied, indicating its significance in flavor and fragrance applications, and demonstrating the impact of pyridyl ketones on phase behavior in supercritical fluids (Agustin et al., 2013).

Antimicrobial Activities

- Novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with distinct bridging ligands, including those derived from methyl 2-pyridyl ketone, have shown enhanced antimicrobial activity against various bacteria and fungi (Shaabani et al., 2013).

Molecular Magnet Properties

- Dinuclear cobalt(III)-dysprosium(III) 2-pyridyloximate complexes using methyl 2-pyridyl ketone oxime demonstrate single-molecule magnet (SMM) properties, contributing to the field of molecular magnets and their potential applications in information storage (Polyzou et al., 2017).

Biocatalysis

- Candida viswanathii has been used as a novel biocatalyst for the stereoselective reduction of heteroaryl methyl ketones, showcasing the utility of pyridyl ketones in enantioselective syntheses (Soni et al., 2005).

Structural Chemistry and Coordination Polymers

- The use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry led to novel dinuclear Zn(II)Ln(III) complexes, indicating the versatility of pyridyl ketones in forming complex structures with interesting photoluminescence properties (Anastasiadis et al., 2015).

Orientations Futures

The future directions in the study of 3-Methylbutyl 2-pyridyl ketone could involve exploring its potential applications in medicine and other fields, given the known uses of pyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

4-methyl-1-pyridin-2-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGCJJJARKYTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454976 |

Source

|

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbutyl 2-pyridyl ketone | |

CAS RN |

95188-18-4 |

Source

|

| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.